![molecular formula C16H18N8O2 B2955184 3-Ethyl-7-[4-(4-nitrophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine CAS No. 899978-25-7](/img/structure/B2955184.png)
3-Ethyl-7-[4-(4-nitrophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine
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Overview
Description
“3-Ethyl-7-[4-(4-nitrophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine” is a complex molecule with potential applications in the field of medicinal chemistry. It is part of a series of novel triazole-pyrimidine-based compounds that have been synthesized and characterized .
Synthesis Analysis
The synthesis of these compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of these compounds was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The molecular formula is C16H18N8O2 and the molecular weight is 354.374.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications
Antitumor Activity
Triazolopyrimidine derivatives have been extensively studied for their antitumor properties. The presence of a nitrophenyl group and a piperazine moiety in the compound suggests it could be effective against certain cancer cell lines. Similar compounds have shown high potency against human lung (A-549) and hepatocellular carcinoma (HepG-2) cell lines, indicating that this compound may also possess significant antitumor activity .
Neuroprotective and Anti-neuroinflammatory Agents
The hybrid structure of triazolopyrimidine with piperazine has been evaluated for neuroprotective and anti-neuroinflammatory properties. These compounds can potentially be used in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. They have shown promising results in inhibiting nitric oxide and tumor necrosis factor-α production in stimulated human microglia cells .
Inhibition of Cell Proliferation
The nitrophenyl-piperazine segment of the compound could act as an inhibitor of endothelial cell proliferation. This property is crucial in the context of cancer treatment, as it could prevent the growth of new blood vessels that supply nutrients to tumors, a process known as angiogenesis .
Fungicidal Activity
While some related compounds have shown no antifungal activity against certain strains, others have displayed fungicidal activity against specific fungal strains. The efficacy of 3-Ethyl-7-[4-(4-nitrophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine as a fungicide could be an area of interest, particularly against strains resistant to conventional treatments .
Mechanism of Action
Target of Action
The primary targets of 3-Ethyl-7-[4-(4-nitrophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
This compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects the ER stress pathway , the apoptosis pathway , and the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory effects .
Pharmacokinetics
The compound’s interaction with active residues of atf4 and nf-kb proteins suggests it has sufficient bioavailability to exert its effects .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 .
Future Directions
properties
IUPAC Name |
3-ethyl-7-[4-(4-nitrophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O2/c1-2-23-16-14(19-20-23)15(17-11-18-16)22-9-7-21(8-10-22)12-3-5-13(6-4-12)24(25)26/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBUUWJYNXIWGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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